molecular formula C8H4Cl2N2 B13024283 6,8-Dichloro-1,7-naphthyridine

6,8-Dichloro-1,7-naphthyridine

Cat. No.: B13024283
M. Wt: 199.03 g/mol
InChI Key: RSHMATSURUMCIM-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,7-naphthyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1,7-naphthyridine family, a class of nitrogen-containing heterocycles recognized as privileged structures for interacting with various biological receptors . Researchers value this dichlorinated naphthyridine as a synthetic intermediate for constructing more complex molecules, particularly in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Molecular docking studies indicate that naphthyridine derivatives can align effectively within the HIV-1 reverse transcriptase binding pocket, forming crucial hydrogen bonds with residues like LYS101 and engaging in π–π stacking interactions with TYR181 and TRP229, which underpins their potent antiviral activity . Beyond virology, naphthyridine derivatives are actively investigated for their anticancer potential. Several 1,6- and 1,7-naphthyridine analogues have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells . Furthermore, certain naphthyridine compounds have shown a promising selectivity profile, exhibiting no toxicity toward normal embryonic lung cells (MRC-5), which highlights their potential for therapeutic development . The presence of two chlorine atoms on the naphthyridine core provides reactive sites for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse chemical space and optimize compound properties . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

6,8-dichloro-1,7-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H

InChI Key

RSHMATSURUMCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 6,8 Dichloro 1,7 Naphthyridine and Analogous Halogenated Naphthyridines

De Novo Synthesis Strategies for the 1,7-Naphthyridine (B1217170) Ring System

The formation of the 1,7-naphthyridine skeleton from acyclic or monocyclic precursors is known as de novo synthesis. These methods build the bicyclic structure through various cyclization reactions, each with distinct starting materials and reaction mechanisms.

Cyclization Reactions

Cyclization reactions are the cornerstone of naphthyridine synthesis, involving the formation of the second pyridine (B92270) ring onto an existing pyridine structure.

The Friedländer annulation is a fundamental reaction in heterocyclic chemistry, typically involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (–CH2–CO–). connectjournals.com This method has been successfully applied to the synthesis of various naphthyridine isomers. ntnu.no For the synthesis of 1,7-naphthyridines, the reaction would generally start with a 3-aminopyridine (B143674) derivative featuring a carbonyl group at the 4-position. ntnu.noresearchgate.net

The general ability of appropriate aminopyridine aldehydes or ketones to undergo Friedländer condensation allows for the creation of diverse 1,7-naphthyridines. researchgate.netgrafiati.com For instance, the reaction of 3-amino-4-acetylpyridine with a suitable ketone can yield a 2,4-disubstituted 1,7-naphthyridine. researchgate.net Similarly, 3-aminoisonicotinaldehyde (B120943) (3-amino-pyridine-4-carbaldehyde) can be condensed with various aryl ketones to produce 2-aryl- and 2,3-diaryl-1,7-naphthyridines. researchgate.net Catalysts for this reaction can be either acid or base, with modern variations employing milder conditions, such as using choline (B1196258) hydroxide (B78521) in water or cerium(III) chloride heptahydrate under solvent-free grinding conditions for related 1,8-naphthyridine (B1210474) syntheses. connectjournals.comacs.org

Table 1: Examples of Friedländer Condensation for Naphthyridine Synthesis

Starting Materials Reagents/Conditions Product Type Key Findings
3-Amino-4-acetylpyridine and another ketone Base or acid catalysis 2,4-Disubstituted 1,7-naphthyridine Demonstrates the general applicability for creating substituted 1,7-naphthyridines. researchgate.net
3-Aminoisonicotinaldehyde and aryl ketones Base or acid catalysis 2-Aryl- and 2,3-diaryl-1,7-naphthyridines Yields ranged from 28-71%. researchgate.net
2-Aminonicotinaldehyde and active methylene (B1212753) compounds Piperidine, microwave irradiation 2,3-Disubstituted 1,8-naphthyridines Reaction time reduced from hours to minutes with improved yields. niscpr.res.in

The Skraup reaction is one of the oldest and most direct methods for synthesizing quinolines and, by extension, naphthyridines. The classic reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. thieme-connect.de The in-situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine. thieme-connect.de

This methodology has been applied to synthesize various unsubstituted and substituted naphthyridines. mdpi.com The synthesis of the parent 1,5-naphthyridine (B1222797), for example, starts from 3-aminopyridine. thieme-connect.dediva-portal.org Similarly, 1,7-naphthyridine can be prepared from 4-aminopyridine. ekb.eg Modified Skraup reactions often employ different oxidizing agents or catalysts to improve yields and reproducibility. For instance, iodine has been used as an effective catalyst for the synthesis of 1,5-naphthyridines, while m-nitrobenzenesulfonic acid has also been used as an oxidant. mdpi.comnih.gov

Table 2: Skraup and Related Reactions for Naphthyridine Synthesis

Starting Material Reagents/Conditions Product Isomer Key Findings
3-Aminopyridine Glycerol, H₂SO₄, oxidizing agent 1,5-Naphthyridine A classic method for creating the parent naphthyridine ring. thieme-connect.dediva-portal.org
4-Aminopyridine Glycerol, H₂SO₄, oxidizing agent 1,6-Naphthyridine Demonstrates the use of different aminopyridines to achieve different isomers. researchgate.net
4-Aminoisoquinoline Methyl vinyl ketone, As₂O₅, H₂SO₄ Benzo[c] ekb.egsmolecule.comnaphthyridine A modified Skraup method using a pre-formed α,β-unsaturated ketone. nih.gov

The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-substituted naphthyridines (which exist in equilibrium with their 4-oxo tautomers). The process typically involves two steps: the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization of the resulting intermediate. mdpi.comekb.eg

This reaction is widely used for preparing various naphthyridine isomers. For instance, 1,8-naphthyridines are synthesized from 2-aminopyridines, while 1,5- and 1,7-naphthyridines are produced from 3-aminopyridines. mdpi.comekb.eg The thermal cyclization often requires high temperatures (around 250 °C) and is typically carried out in a high-boiling solvent like diphenyl ether. ekb.eg Subsequent hydrolysis of the ester group at the 3-position yields the corresponding carboxylic acid, which can be a valuable intermediate for further functionalization.

Table 3: Application of the Gould-Jacobs Reaction

Starting Material Reagents/Conditions Intermediate Product Type
3-Aminopyridine Diethyl methylenemalonate Diethyl-N-(3-pyridyl)aminomethylenemalonate 4-Hydroxy-1,5-naphthyridine derivative. mdpi.com

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and can also be used to effect cyclization to form heterocyclic systems. tsijournals.com A notable application is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. This is achieved through the Vilsmeier-Haack cyclization of an N-(pyridin-2-yl)acetamide using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.egresearchgate.netresearchgate.netekb.eg

In this one-pot reaction, the Vilsmeier reagent acts as both a cyclizing and chlorinating agent, converting the acetamide (B32628) precursor directly into the functionalized naphthyridine. tsijournals.comekb.eg This strategy provides a regioselective route to chloro- and formyl-substituted naphthyridines, which are valuable intermediates for creating more complex molecules. researchgate.net The application of this methodology to synthesize 1,7-naphthyridine derivatives would likely involve starting with an appropriately substituted N-(pyridin-3-yl)- or N-(pyridin-4-yl)acetamide.

Table 4: Vilsmeier-Haack Cyclization for Naphthyridine Synthesis

Starting Material Reagents Product Key Feature
N-(pyridin-2-yl)acetamide POCl₃, DMF 2-Chloro-3-formyl-1,8-naphthyridine A simple and regioselective one-pot synthesis. researchgate.netresearchgate.net

This category encompasses a broad range of reactions where a second ring is formed onto a pre-existing, functionalized pyridine core. It is a major strategy for synthesizing 2,7-naphthyridines and has been applied to 1,7-naphthyridines as well. researchgate.netsciencegate.app These reactions often involve the intramolecular cyclization of a pyridine derivative bearing a suitable side chain or the intermolecular condensation of a functionalized pyridine with another molecule. researchgate.netsciencegate.app

A patented method for a 1,7-naphthyridine derivative involves the cyclization of a 2-chloro-3-(protected amino)pyridine derivative, which first undergoes formylation and is then reacted with an acrylate (B77674) compound in the presence of a Lewis acid. google.com Another example involves the synthesis of 1-amino-3-oxo-2,7-naphthyridines through the rearrangement of 1,3-diamino-2,7-naphthyridine precursors. mdpi.com The thermal cyclocondensation of 2-aminopyridine (B139424) derivatives with reagents like acetic anhydride (B1165640) can also lead to fused pyridopyrimidine systems, illustrating a related cyclization strategy. researchgate.net

Cycloaddition Reactions

The aza-Diels-Alder reaction, also known as the Povarov reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized to yield naphthyridines. mdpi.comnih.gov This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.gov The stereochemical outcome of the Povarov reaction can be controlled, often leading to specific regio- and stereoisomers. For instance, the reaction between N-(3-pyridyl)aldimines and styrenes proceeds through an endo transition state to afford tetrahydro-1,5-naphthyridines with control over two stereocenters. mdpi.com Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are frequently employed to catalyze these reactions and influence their stereoselectivity. mdpi.comnih.gov

An example of this is the synthesis of 5-aryl-benzo[f] mdpi.commdpi.comnaphthyridines, which can be achieved through a cascade process involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. mdpi.comnih.gov This methodology has been utilized to produce a series of novel 5-aryl-benzo[f] mdpi.commdpi.comnaphthyridines in moderate to good yields. mdpi.comnih.gov Iron(III) chloride (FeCl₃) has also been demonstrated as an effective and environmentally friendly catalyst for Povarov cyclizations, leading to the synthesis of fused dibenzo[b,f] mdpi.commdpi.comnaphthyridine scaffolds. thieme-connect.comthieme-connect.comsorbonne-universite.fr

ReactantsCatalyst/ConditionsProductReference
N-(3-pyridyl)aldimines, StyrenesBF₃·Et₂OTetrahydro-1,5-naphthyridines mdpi.com
Tri-functional dienophile-containing ester-anilines, Substituted benzaldehydes, 2-isocyano-1-morpholino-3-phenylpropan-1-oneMW-assisted, mild conditions5-Aryl-benzo[f] mdpi.commdpi.comnaphthyridines mdpi.comnih.gov
1-(2-alkynylaryl)-2-pyrrolecarbaldehydes, ArylaminesFeCl₃, Toluene, 100 °CDibenzo[b,f] mdpi.commdpi.comnaphthyridines thieme-connect.comthieme-connect.comsorbonne-universite.fr

While less common for the direct synthesis of the naphthyridine core itself, [3+2] cycloaddition reactions are valuable for constructing fused heterocyclic systems incorporating a naphthyridine ring. For example, the reaction of 3,4-dihydrobenzo[b] mdpi.commdpi.comnaphthyridine with cyclopropenones proceeds via a [3+2] cycloaddition to afford structurally diverse indolizinoindoles. researchgate.net This catalyst-free method provides a convenient route to polycyclic N-heterocycles. researchgate.net Another example involves the 1,3-dipolar cycloaddition of ylides derived from benzonaphthyridines with various dipolarophiles, leading to tetracyclic compounds. arkat-usa.org

Post-Synthetic Halogenation Approaches for Naphthyridines

The introduction of halogen atoms onto a pre-formed naphthyridine skeleton is a common and effective strategy for synthesizing halogenated derivatives.

Direct Chlorination of Naphthyridinones and Hydroxyl-Naphthyridines Using Phosphorus Halides (e.g., POCl₃, PCl₅)

A widely employed method for the synthesis of chloro-naphthyridines is the direct chlorination of the corresponding naphthyridinones or hydroxyl-naphthyridines. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly effective for this transformation. mdpi.comchemicalbook.com For instance, treatment of 1,7-naphthyridin-4(1H)-one with POCl₃ at 95°C for 90 minutes yields 4-chloro-1,7-naphthyridine (B155622) in approximately 60% yield. Similarly, 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one can be synthesized by treating 3,4-dihydro-1,5-naphthyridin-2(1H)-one with POCl₃ under reflux conditions, achieving yields of over 70%. This method is also applicable to the synthesis of dihalogenated naphthyridines. For example, 5,8-dichloro-1,7-naphthyridine (B1611143) can be prepared from 5-chloro-1,7-naphthyridin-8(7H)-one by refluxing with POCl₃ for 3 hours, resulting in a 67% yield.

Starting MaterialReagentConditionsProductYieldReference
1,7-Naphthyridin-4(1H)-onePOCl₃95°C, 90 min4-Chloro-1,7-naphthyridine~60%
3,4-Dihydro-1,5-naphthyridin-2(1H)-onePOCl₃Reflux6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one>70%
1,5-Naphthyridine-2(1H)-onePOCl₃-2-Chloro-1,5-naphthyridine- mdpi.com
5-Chloro-1,7-naphthyridin-8(7H)-onePOCl₃Reflux, 3 h5,8-Dichloro-1,7-naphthyridine67%
2,7-NaphthyridinediolPOCl₃, PCl₅Reflux, 6 h2,7-Dichloro-1,8-naphthyridine74% chemicalbook.com

Halogenation Facilitated by N-Oxide Mediation

The formation of a naphthyridine N-oxide can facilitate subsequent halogenation reactions, often influencing the regioselectivity of the halogen introduction. mdpi.com The reaction of 1,5-naphthyridine with a peracid, such as m-CPBA, followed by treatment with POCl₃, can yield a mixture of chlorinated 1,5-naphthyridines through the formation of an N-oxide intermediate. mdpi.com This approach can also be utilized for bromination reactions. For example, the bromination of thieno[3,4-c]-1,5-naphthyridine 5-N-oxide with tetrabutylammonium (B224687) perbromide occurs regioselectively. researchgate.net

Cross-Coupling Reactions for Naphthyridine Functionalization and Dihalogenation

Palladium- and cobalt-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated naphthyridines and can also be employed in strategies leading to dihalogenated derivatives. dntb.gov.uaacs.org These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups.

A strategy for synthesizing 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones involves the preparation of a 3,7-dihalogenated intermediate that undergoes differential functionalization using palladium-catalyzed cross-coupling and SNAr reactions. researchgate.net Cobalt-catalyzed cross-couplings of halogenated naphthyridines with alkyl- and arylmagnesium halides, as well as arylzinc halides, have proven to be efficient for preparing polyfunctionalized naphthyridines. acs.org For instance, CoCl₂ catalyzes the reaction of chloronaphthyridines with Grignard reagents, while the addition of sodium formate (B1220265) extends the scope to arylzinc reagents. acs.org Stepwise cross-coupling reactions on dihalogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, can be achieved with high regioselectivity by employing successive palladium and cobalt catalysis. acs.org

Halogenated NaphthyridineCoupling PartnerCatalyst SystemProductReference
3,6-Dichloro-1,8-naphthyridineAlkyl/Aryl Grignard ReagentsCoCl₂Alkylated/Arylated Naphthyridines acs.org
Chloro- and IodonaphthyridinesArylzinc HalidesCoCl₂·2LiCl, Sodium FormateArylated Naphthyridines acs.org
1-Chloro-4-iodo-2,7-naphthyridinePhZnCl, then Arylzinc ChloridePd catalyst, then Co catalystBisarylated Naphthyridine acs.org
3,7-Dihalogenated 1,6-naphthyridin-4(1H)-oneVariousPalladium catalyst3,7-Disubstituted 1,6-naphthyridin-4(1H)-ones researchgate.net

Rearrangement Reactions Yielding Dichlorinated Naphthyridine Frameworks

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, offer unique and powerful pathways in heterocyclic synthesis. mdpi.com While de novo synthesis of a dichlorinated naphthyridine core via rearrangement is less common than cyclization strategies, certain rearrangements of functionalized naphthyridines are well-documented for creating valuable derivatives.

A notable example within this class is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution has been successfully applied for the first time in the 2,7-naphthyridine (B1199556) series. researchgate.netnih.govmasterorganicchemistry.com In this process, 1-amino-3-chloro-2,7-naphthyridines are first alkylated to form intermediates which, under basic conditions (e.g., sodium hydroxide), undergo rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov This method provides access to derivatives that are otherwise difficult to synthesize. Studies indicate that the rearrangement can be influenced by steric factors related to substituents on the naphthyridine ring. researchgate.net

Other classical rearrangements, while not explicitly reported for the direct synthesis of 6,8-dichloro-1,7-naphthyridine, are fundamental in organic synthesis and could be conceptually applied. The Curtius rearrangement , for instance, transforms an acyl azide (B81097) into an isocyanate, which can be trapped to form amines or carbamates. mdpi.commsu.edu This could potentially be used to install an amino group on a pre-formed naphthyridine carboxylic acid. Similarly, the Schmidt rearrangement converts ketones to amides using hydrazoic acid, and the Hofmann rearrangement converts primary amides to amines with one fewer carbon atom. msu.edu These reactions highlight the potential for skeletal modifications that could be adapted to complex heterocyclic systems like dichlorinated naphthyridines.

Reactivity Profiles and Mechanistic Investigations of 6,8 Dichloro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalizing the 6,8-dichloro-1,7-naphthyridine core. The chlorine atoms at the C6 and C8 positions act as effective leaving groups, facilitating their displacement by a range of nucleophiles. The electron-withdrawing properties of the naphthyridine ring system enhance the electrophilicity of the carbon atoms bonded to the chlorine atoms, making them prime targets for nucleophilic attack. evitachem.com

Displacement of Chlorine Atoms at C6 and C8 by Amine Nucleophiles

The substitution of chlorine atoms with amine nucleophiles is a widely employed strategy to synthesize a diverse array of amino-substituted 1,7-naphthyridines. These reactions are typically conducted under thermal conditions, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction outcome and yield. For instance, the reaction of dichlorinated naphthyridines with various amines can be carried out in solvents like ethanol (B145695) or dimethylformamide (DMF).

The reactivity of the two chlorine atoms can differ, allowing for selective monosubstitution or disubstitution by carefully controlling the reaction conditions, such as the stoichiometry of the amine and the reaction temperature. researchgate.net For example, using a near-stoichiometric amount of the amine in a low-boiling solvent tends to favor the formation of monosubstituted products. researchgate.net Conversely, harsher conditions and an excess of the amine lead to the disubstituted derivatives. researchgate.net

Table 1: Examples of SNAr Reactions with Amine Nucleophiles

Starting MaterialAmine NucleophileProductYield (%)
7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesPyrrolidine7-Alkyl-1-(pyrrolidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesNot specified
7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesPiperidine7-Alkyl-1-(piperidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles91
7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesAzepane1-(Azepan-1-yl)-7-alkyl-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles82

Reactivity with Oxygen and Sulfur-Containing Nucleophiles (Alcohols, Thiols)

Similar to amines, oxygen- and sulfur-containing nucleophiles such as alcohols and thiols can displace the chlorine atoms of this compound. These reactions expand the synthetic utility of the dichlorinated scaffold, allowing for the introduction of alkoxy and thioether moieties. The reactions with alkoxides and thiolates generally proceed under basic conditions to generate the corresponding nucleophile in situ. The choice of the base and solvent system is crucial for achieving high yields and preventing side reactions.

Regioselectivity and Chemoselectivity in SNAr Processes on the 1,7-Naphthyridine (B1217170) System

The 1,7-naphthyridine ring system presents interesting challenges and opportunities in terms of regioselectivity and chemoselectivity during SNAr reactions. The electronic environment of the C6 and C8 positions can be subtly different, leading to preferential reaction at one site over the other under specific conditions. This selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the naphthyridine ring.

For instance, in related dichloronaphthyridine systems, the differential reactivity of the chlorine atoms has been exploited to achieve sequential and regioselective substitutions. mdpi.com By carefully selecting the reaction conditions, it is possible to first substitute the more reactive chlorine atom and then introduce a different nucleophile at the second position, leading to the synthesis of dissymmetrically substituted 1,7-naphthyridines.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Naphthyridine Core

Electrophilic aromatic substitution (EAS) reactions on the this compound core are generally challenging due to the electron-deficient nature of the aromatic system. uomustansiriyah.edu.iqminia.edu.eg The two nitrogen atoms and the two chlorine atoms strongly deactivate the ring towards electrophilic attack. vulcanchem.com The mechanism of EAS typically involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uomustansiriyah.edu.iqminia.edu.eg The loss of a proton from this intermediate restores aromaticity. uomustansiriyah.edu.iqminia.edu.eg However, the high activation energy required to form the sigma complex in a highly deactivated system like dichlorinated naphthyridine makes these reactions difficult to achieve under standard conditions. minia.edu.eg

While direct EAS reactions are not commonly reported for this compound itself, theoretical predictions and studies on related heteroaromatic systems can provide insights. Computational methods can be used to predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the ring. amazonaws.com

Oxidation and Reduction Pathways of this compound

The 1,7-naphthyridine core can undergo both oxidation and reduction reactions, leading to various derivatives.

Oxidation: Oxidation of the naphthyridine ring can lead to the formation of N-oxides. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used for this purpose. smolecule.com The nitrogen atoms in the ring are susceptible to oxidation, and the specific site of oxidation can be influenced by the substitution pattern on the ring.

Reduction: Reduction of the this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium or platinum catalyst, can lead to the reduction of the aromatic system to form tetrahydro- or fully saturated derivatives. smolecule.com The chlorine atoms may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Other reducing agents like sodium borohydride (B1222165) might be used for more selective reductions. smolecule.com

Metal-Mediated Transformations and Activation Strategies

Metal-mediated cross-coupling reactions have emerged as powerful tools for the functionalization of halo-aromatic compounds, including this compound. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of 6,8-disubstituted 1,7-naphthyridines. acs.orgnih.govacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Commonly employed palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

Heck Reaction: Reaction with alkenes to form C-C bonds.

These methods provide access to a wide range of derivatives that would be difficult to synthesize using traditional SNAr chemistry. The choice of the palladium catalyst, ligand, base, and solvent is critical for the success of these transformations. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the catalytic activity and selectivity of the reaction. nih.gov

Elucidation of Reaction Mechanisms via Experimental and Computational Studies

The reaction mechanisms of this compound are primarily understood through the lens of its structural features—an electron-deficient aromatic system with two halogen substituents—and by analogy to closely related naphthyridine isomers. The core reactivity involves the chlorine atoms acting as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. evitachem.com Detailed mechanistic studies specifically for the 6,8-dichloro isomer are not extensively documented; however, experimental and computational investigations on other dichloro- and substituted 1,7-naphthyridines provide significant insights into its expected chemical behavior.

The electron-withdrawing nature of the two nitrogen atoms in the 1,7-naphthyridine ring system decreases the electron density of the aromatic core, making it susceptible to attack by nucleophiles. This effect is further amplified by the inductive-withdrawing properties of the two chlorine atoms. Consequently, the primary mechanistic pathway for the functionalization of this compound is the SNAr mechanism.

Experimental work on the isomeric 5,8-dichloro-1,7-naphthyridine (B1611143) provides a direct analogue for understanding this reactivity. In a key study, the treatment of 5,8-dichloro-1,7-naphthyridine with potassium amide in liquid ammonia, in the presence of potassium permanganate as an oxidizing agent, resulted in amination not at the chlorinated ring, but at the C-2 position. researchgate.net This indicates that the electron deficiency is most pronounced at the C-2 and C-8 positions, which are alpha to the ring nitrogens. The reaction proceeds via the formation of an intermediate σ-adduct (a Meisenheimer-type adduct), which then rearomatizes. researchgate.net In this specific reaction, the permanganate facilitates the removal of a hydride ion from the adduct, leading to the substitution product. researchgate.net

Table 1: Amination of 5,8-Dichloro-1,7-naphthyridine
ReactantReagentsProductMechanism DetailReference
5,8-Dichloro-1,7-naphthyridineKNH₂/NH₃ (liq.)/KMnO₄2-Amino-5,8-dichloro-1,7-naphthyridineNucleophilic addition of amide at C-2 followed by oxidative rearomatization. researchgate.net

Computational studies on related naphthyridine systems have been instrumental in predicting sites of reactivity. For the parent 1,7-naphthyridine, quantum mechanical calculations have been used to determine the electron density at various positions, correlating these with physical and chemical properties. researchgate.net Studies on the amination of unsubstituted 1,7-naphthyridine have shown that the site of nucleophilic attack is temperature-dependent. researchgate.net At low temperatures, kinetic control favors attack at both the C-2 and C-8 positions, whereas at higher temperatures, thermodynamic control leads to the amide adduct forming exclusively at the C-8 position. researchgate.net

In other naphthyridine systems, such as 2,7-naphthyridine (B1199556) derivatives, the calculation of electrostatic potential (ESP) charges has been used to rationalize observed reactivity. mdpi.com A significant positive charge on a specific carbon atom indicates its susceptibility to nucleophilic attack. mdpi.com For this compound, it is anticipated that the C-8 position, being alpha to a nitrogen atom (N-7) and bearing a chlorine leaving group, would be a primary site for SNAr. The C-6 position would be the other reactive site. The relative reactivity of C-6 versus C-8 would depend on the specific nucleophile and reaction conditions, influenced by both electronic effects and steric hindrance.

Table 2: Predicted Reactivity and Mechanistic Rationale for this compound
Reaction TypePredicted Reactive Site(s)Proposed MechanismBasis for Prediction
Nucleophilic Aromatic Substitution (SNAr)C-8 and C-6Addition-EliminationStructural analogy to other chloronaphthyridines evitachem.com; Electronic effects of ring nitrogens and chlorine atoms.
AminationC-8, C-6, or C-2Addition-Elimination or Oxidative SubstitutionExperimental results on 5,8-dichloro-1,7-naphthyridine researchgate.net and computational predictions on the parent 1,7-naphthyridine ring system. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Stille)C-8 and C-6Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination)General reactivity of chloro-heteroaromatics in palladium-catalyzed reactions. acs.org

Derivatization and Functionalization Strategies for 6,8 Dichloro 1,7 Naphthyridine

Introduction of Diverse Substituents via Halogen Displacement and Cross-Coupling

The functionalization of the 6,8-dichloro-1,7-naphthyridine nucleus is readily achieved through two principal reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods provide access to a broad spectrum of derivatives with diverse electronic and steric properties.

Nucleophilic Aromatic Substitution (Halogen Displacement): The electron-deficient nature of the 1,7-naphthyridine (B1217170) ring system facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloro substituents by various nucleophiles. While specific examples for the this compound isomer are not extensively detailed in readily available literature, analogous reactions on other dichloronaphthyridine and dichloropyridine systems suggest that common nucleophiles can be employed. These include:

Amines: Reaction with primary and secondary amines can yield amino-naphthyridine derivatives. The conditions for these reactions typically involve heating the dichloronaphthyridine with the desired amine, sometimes in the presence of a base.

Alkoxides and Thiolates: Alkoxy and thioether functionalities can be introduced by treating the dichloro precursor with the corresponding sodium or potassium alkoxide or thiolate.

Hydroxide (B78521): Hydrolysis of the chloro groups to hydroxyl groups can be achieved under basic conditions, leading to the formation of naphthyridinone derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent a powerful and versatile toolkit for the derivatization of this compound. A variety of C-C and C-N bond-forming reactions can be employed to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dichloronaphthyridine with boronic acids or their esters. This method allows for the introduction of aryl, heteroaryl, and alkyl groups. For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through the extended use of palladium-catalyzed cross-coupling reactions in the development of potent and selective phosphodiesterase type 4D (PDE4D) inhibitors.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing an alternative to traditional nucleophilic substitution for the introduction of amino groups. It is particularly useful for coupling with a wide range of primary and secondary amines, including those that are less nucleophilic.

Sonogashira Coupling: This cross-coupling reaction facilitates the formation of carbon-carbon bonds between the dichloronaphthyridine and terminal alkynes, leading to the synthesis of alkynyl-substituted 1,7-naphthyridines. These derivatives can serve as valuable intermediates for further transformations.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and can be optimized to achieve high yields and selectivity.

Synthesis of Poly-Substituted 1,7-Naphthyridine Derivatives

The synthesis of poly-substituted 1,7-naphthyridine derivatives often commences with the di-functionalization of the 6,8-dichloro precursor. By employing the halogen displacement and cross-coupling reactions described above, a diverse array of substituents can be installed at these two positions.

Symmetrical Di-substitution: When an excess of the nucleophile or coupling partner is used, symmetrical 6,8-disubstituted 1,7-naphthyridines can be readily prepared. For example, reacting this compound with two or more equivalents of a particular boronic acid in a Suzuki-Miyaura coupling reaction will typically yield the corresponding 6,8-diaryl or 6,8-diheteroaryl-1,7-naphthyridine.

Unsymmetrical Di-substitution: The synthesis of unsymmetrically substituted derivatives requires a more controlled, stepwise approach, which is discussed in the following section on site-selective functionalization. By sequentially introducing different substituents at the C6 and C8 positions, a vast chemical space of poly-substituted 1,7-naphthyridines can be explored.

Further substitution on the 1,7-naphthyridine core beyond the C6 and C8 positions is less common and generally requires the use of starting materials that already possess the desired substituents prior to the construction of the naphthyridine ring system. However, once the C6 and C8 positions are functionalized, subsequent modifications of the introduced substituents can lead to more complex poly-substituted derivatives. For instance, an introduced aryl group could undergo electrophilic aromatic substitution, or a functional group on a substituent could be further elaborated.

The following table provides examples of reaction types and the corresponding substituents that can be introduced onto the 1,7-naphthyridine core, starting from the 6,8-dichloro derivative.

Reaction TypeReagents and ConditionsSubstituent Introduced
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O)Aryl
Heteroarylboronic acid, Pd catalyst, base, solventHeteroaryl
Buchwald-Hartwig Amination

Spectroscopic and Computational Characterization of 6,8 Dichloro 1,7 Naphthyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable tools for the detailed analysis of molecular structures and properties. For 6,8-dichloro-1,7-naphthyridine and its derivatives, a multi-faceted approach employing various spectroscopic techniques provides a wealth of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of protons (¹H) and carbon atoms (¹³C) within a molecule.

For naphthyridine derivatives, ¹H NMR spectra typically show signals for aromatic protons in the range of δ 7.5–8.5 ppm. vulcanchem.com The specific chemical shifts and coupling constants are influenced by the substitution pattern on the naphthyridine core. For instance, in a study of ethyl 4-(2-fluoro-4-methyphenyl)-1,7-naphthyridine-2-carboxylate, the proton signals were observed at δ 9.72 (s, 1H), 8.61 (d, J = 5.8 Hz, 1H), 8.29 (d, J = 0.6 Hz, 1H), and 7.55 (ddd, J = 5.9, 2.6, 1.0 Hz, 1H), among others. nih.gov Similarly, for ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate, proton signals were reported at δ 9.8 (s, 1H), 8.7 (d, J = 5.8 Hz, 1H), and 8.3 (s, 1H). thno.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. In a derivative, 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine, the carbon signals were observed at δ 155.6, 155.0, 144.7, 144.6, 140.1, 137.8, 137.7, 127.1, 126.2, 125.0, 124.1, 122.1, 120.7, 119.3, 116.0, 114.0, and 111.1. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic effects of substituents, such as the electron-withdrawing nature of chlorine atoms. vulcanchem.com

Table 1: Representative NMR Data for Naphthyridine Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
Ethyl 4-(2-fluoro-4-methyphenyl)-1,7-naphthyridine-2-carboxylate nih.gov ¹H 9.72, 8.61, 8.29, 7.55, 7.27, 7.17-7.01, 4.54, 1.45
Ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate thno.org ¹H 9.8, 8.7, 8.3, 7.4-7.3, 7.2, 4.6, 1.5

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For chlorinated naphthyridines, characteristic absorption bands can be observed.

The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 550 and 650 cm⁻¹. vulcanchem.com Aromatic C-C and C-N stretching vibrations are usually found in the 1400–1600 cm⁻¹ region, while aromatic C-H stretching modes are observed between 3000 and 3100 cm⁻¹. In a study on 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines, the cyano group (C≡N) stretching vibration was identified around 2219 cm⁻¹. mdpi.com For a derivative containing a carbonyl group, the C=O stretch is a prominent feature, often appearing around 1670 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for Naphthyridine Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
C-Cl Stretch 550 - 650 vulcanchem.com
Aromatic C-C/C-N Stretch 1400 - 1600
Aromatic C-H Stretch 3000 - 3100
C≡N Stretch ~2219 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This method confirms the molecular formula by providing highly accurate mass measurements. For instance, the molecular formula of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine (B14777588) is C₉H₃Cl₂F₃N₂, with a molecular weight of approximately 267.03 g/mol . vulcanchem.com HRMS can also be used to confirm the molecular formulas of various derivatives, such as C₈H₇ClN₂O.

In addition to accurate mass determination, HRMS provides information about the fragmentation patterns of molecules, which can aid in structural elucidation. The fragmentation analysis helps to identify different parts of the molecule, confirming the connectivity of atoms.

UV-Visible and Luminescence Spectroscopy for Photophysical Properties and Electronic Transitions

UV-Visible and luminescence spectroscopy are employed to investigate the photophysical properties and electronic transitions of molecules. The absorption of UV or visible light promotes electrons from the ground state to excited states. The position, intensity, and shape of the absorption bands can be influenced by the solvent polarity. researchgate.net

For some naphthyridine derivatives, such as benzo[c] vulcanchem.comrsc.orgnaphthyridin-4(3H)-ones, fluorescence has been observed in the near-UV and blue visible regions, with quantum yields up to 0.35. researchgate.net The luminescent properties are highly dependent on the molecular structure and the surrounding environment. For example, some 2,7-naphthyridine (B1199556) derivatives have been developed as fluorescent probes, exhibiting a large Stokes shift. nih.gov The study of temperature effects on absorption bands can reveal equilibria between different molecular forms, such as covalent and zwitterionic species. researchgate.net

Computational Chemistry Methodologies in Naphthyridine Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of modern chemical research, providing deep insights into the electronic structure and properties of molecules that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the study of naphthyridine derivatives.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to optimize the ground state geometries of these molecules. rsc.org Time-dependent DFT (TD-DFT) can then be used to calculate the energies of electronic transitions from the ground state to excited states, as well as oscillator strengths, which are related to the intensity of absorption bands. rsc.orgworldscientific.com

Furthermore, DFT allows for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the chemical stability and reactivity of the molecule. researchgate.net These calculations have been applied to various naphthyridine systems to understand their electronic properties. researchgate.netanu.edu.au For instance, in the study of novel chromeno-naphthyridine derivatives, DFT calculations were used to investigate the equilibrium geometry, total energy, and Mulliken atomic charges, as well as to perform Natural Bond Orbital (NBO) and nonlinear optical (NLO) analysis. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
Ethyl 4-(2-fluoro-4-methyphenyl)-1,7-naphthyridine-2-carboxylate
Ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate
2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine
7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines
Benzo[c] vulcanchem.comrsc.orgnaphthyridin-4(3H)-ones
2,7-Naphthyridine derivatives

Quantum Chemical Calculations for Understanding Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving naphthyridine systems. These calculations provide critical insights into reaction mechanisms, regioselectivity, and the energetics of transition states, which are crucial for optimizing synthetic routes and predicting product distributions.

While specific studies on the reaction pathways of this compound are not extensively documented in publicly available literature, research on analogous substituted 1,7-naphthyridine (B1217170) and other isomeric naphthyridine derivatives illustrates the application of these computational methods. For instance, quantum chemical calculations have been successfully employed to study the rearrangement of 7-aryloxazolo[5,4-b]pyridines to form benzo[c] chemscene.comnaphthyridinones. researchgate.net These studies detail the proposed reaction mechanism and identify the key elementary reaction steps. researchgate.net

In a study on the rearrangement of 1,3-diamino-2,7-naphthyridine derivatives, Electrostatic Potential (ESP) charge calculations were used to rationalize the observed reactivity. mdpi.com The calculations indicated a significant increase in the positive charge on the cyano group that undergoes nucleophilic attack, explaining its heightened tendency to react. mdpi.com Such computational approaches could similarly be applied to predict the reactivity of the chloro-substituents in this compound towards nucleophilic substitution, a key reaction for the functionalization of this scaffold.

The investigation of reaction mechanisms via DFT typically involves locating the transition state (TS) structures connecting reactants to products and calculating the associated activation energy (ΔE‡). This data is vital for understanding reaction kinetics. An illustrative example of data that could be generated for a hypothetical nucleophilic aromatic substitution (SNAr) reaction on a dichloro-naphthyridine derivative is presented below.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical SNAr Reaction This table is a hypothetical representation of data derived from DFT calculations for educational purposes and does not represent experimentally validated results for this compound.

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (ΔE‡) (kcal/mol)
C6-Substitution Naphthyridine + Nucleophile[Naphthyridine-Nu-TS1]Meisenheimer Intermediate22.5
C8-Substitution Naphthyridine + Nucleophile[Naphthyridine-Nu-TS2]Meisenheimer Intermediate25.1
Chloride Expulsion Meisenheimer Intermediate[Product-Formation-TS]Substituted Naphthyridine5.3

This type of analysis helps in predicting which chlorine atom (at position C6 or C8) would be more susceptible to substitution, thereby guiding synthetic efforts. DFT calculations are also used to analyze the electronic structure of reactants and intermediates, such as the Frontier Molecular Orbitals (HOMO-LUMO), to further explain their reactivity. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing detailed information on their conformational preferences and the nature of their interactions with other molecules or biological targets. nih.gov

Conformational Analysis

For derivatives of this compound that possess flexible side chains, conformational analysis is crucial for understanding their three-dimensional structure and properties. The parent this compound is a rigid, planar molecule with zero rotatable bonds. guidechem.com However, the introduction of substituents, for example, via the substitution of the chlorine atoms, can introduce conformational flexibility.

MD simulations can be used to explore the potential energy landscape of such flexible derivatives. researchgate.net By simulating the molecule's motion over time (typically nanoseconds to microseconds), a representative ensemble of low-energy conformations can be generated. researchgate.net This is particularly important in drug design, where the bioactive conformation of a ligand binding to a receptor may not be its lowest-energy state in solution. A study on new 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines utilized molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com

Table 2: Representative Conformational Data from a Hypothetical MD Simulation This table illustrates the type of data obtainable from MD simulations for a hypothetical flexible derivative of 1,7-naphthyridine. The values are for illustrative purposes only.

Conformer ClusterPopulation (%)Key Dihedral Angle (τ) (degrees)Relative Energy (kcal/mol)
165-175.50.00
22560.21.25
38-65.82.10
42178.93.50

Intermolecular Interactions

Understanding the non-covalent interactions of this compound and its derivatives is key to predicting their crystal packing, solubility, and binding affinity to biological targets. The two nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. iucr.org

In the solid state, intermolecular N—H···N hydrogen bonds and π–π interactions have been shown to define the crystal structure of related compounds like 2-amino-7-chloro-1,8-naphthyridine, leading to the formation of dimers and extended one-dimensional chains. iucr.org Molecular docking studies on various naphthyridine derivatives have been used to simulate their binding to enzyme active sites, such as kinases. These simulations calculate a binding energy or docking score, which helps in prioritizing compounds for synthesis and biological testing. For example, molecular dynamics simulations were performed on 1,8-naphthyridine (B1210474) hybrids to assess the stability and binding energies with their target, demonstrating stable and efficient binding. researchgate.net

Table 3: Illustrative Intermolecular Interaction Data from a Molecular Docking Study This table is a conceptual example of results from a docking study of a hypothetical 1,7-naphthyridine derivative against a protein target.

Interaction TypeInteracting Residue (Protein)Atom(s) in LigandDistance (Å)
Hydrogen BondLYS 121 (NH)N1 (Naphthyridine)2.9
Hydrogen BondGLU 150 (C=O)Amine-H (Substituent)3.1
π-π StackingPHE 208Pyridine (B92270) Ring A3.8
Halogen BondTYR 98 (OH)Cl (C8)3.4

Applications of 6,8 Dichloro 1,7 Naphthyridine and Its Derivatives in Advanced Chemical Research

Ligand Design and Coordination Chemistry

The arrangement of nitrogen atoms within the naphthyridine core provides inherent coordinating properties, making these scaffolds attractive for the development of novel ligands. However, specific research into 6,8-dichloro-1,7-naphthyridine as a ligand is not extensively documented in publicly available literature.

Design Principles for Naphthyridine-Based Ligands with Tailored Coordination Properties

The design of naphthyridine-based ligands is guided by the strategic placement of the two nitrogen atoms, which can act as a bidentate chelate to a single metal center or bridge two metal centers. The electronic properties of the ring and the steric hindrance around the nitrogen atoms can be modulated by substituents. In the case of this compound, the two chlorine atoms are expected to have a significant electron-withdrawing effect, which would influence the electron density on the nitrogen atoms and, consequently, their coordination behavior. This could potentially alter the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes Featuring Dichloronaphthyridine Ligands

While the synthesis of metal complexes with various naphthyridine derivatives is well-established, specific examples detailing the synthesis and characterization of metal complexes with this compound as a ligand are not readily found in peer-reviewed journals. The general approach would involve reacting the dichloronaphthyridine with a suitable metal precursor in an appropriate solvent system. Characterization would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate the structure and bonding within the complex.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Pincer Complexes, Organometallic Catalysis)

The application of this compound in catalysis is another area where specific research is limited. In principle, metal complexes derived from this ligand could be investigated for catalytic activity in various organic transformations. The electronic and steric properties imparted by the dichloro-substitution pattern could influence the catalytic performance. There is no specific information available on the use of this compound in the formation of pincer complexes or its direct application in organometallic catalysis.

Role in Advanced Materials Science (e.g., Optoelectronic Materials, Molecular Switches, Perovskite Nanocrystals)

The potential of this compound in materials science has not been extensively explored. The rigid, planar structure of the naphthyridine core is a desirable feature for applications in optoelectronic materials. The chlorine substituents could influence the photophysical properties, such as absorption and emission spectra. However, there are no specific reports on the use of this compound in the development of molecular switches or as a component in perovskite nanocrystals.

Scaffold for Novel Chemical Entities in Drug Discovery Research

The 1,7-naphthyridine (B1217170) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Naphthyridine Core as a Privileged Scaffold for Library Design

The 1,7-naphthyridine scaffold serves as a valuable starting point for the design and synthesis of chemical libraries for drug discovery. The two nitrogen atoms and the substitutable positions on the aromatic rings allow for the introduction of diverse chemical functionalities, leading to a wide range of molecular structures with varied biological activities.

While specific library designs based exclusively on the this compound core are not detailed in the literature, a related compound, 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine , has been noted for its significance in medicinal chemistry. smolecule.com Naphthyridine derivatives, in general, are known to exhibit a range of biological activities, including potential antimicrobial and anticancer properties. smolecule.com The unique placement of the chlorine atoms in the 6 and 8 positions is thought to influence its biological activity compared to other related compounds. smolecule.com

Furthermore, research on a trifluoromethyl derivative, 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine (B14777588) , highlights how modifications to the core structure can be used to tune properties. vulcanchem.com The introduction of a trifluoromethyl group, for instance, increases the lipophilicity of the molecule. vulcanchem.com

While direct research on this compound is sparse, the broader family of 1,7-naphthyridines continues to be an area of active investigation in the pursuit of new therapeutic agents.

Development of Chemical Probes and Biosensors

Chemical probes and biosensors are essential tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. Naphthyridine derivatives are well-suited for this purpose due to their often inherent fluorescent properties and their ability to be functionalized for specific targeting. researchgate.net The this compound scaffold is a valuable starting point for creating novel probes, as the chloro-substituents provide reactive sites for attaching fluorophores, quenchers, or targeting ligands.

Research has demonstrated that naphthyridine-based systems can act as effective fluorescent sensors. For example, certain naphthyridine derivatives have been developed as polarity-sensitive fluorescent probes capable of distinguishing between normal and cancerous tissues by imaging changes in the cellular microenvironment. researcher.life While not using the 6,8-dichloro isomer specifically, these studies establish the principle that the naphthyridine core is an excellent fluorophore.

Another application is in the detection of specific biomolecules or ions. Naphthyridine derivatives have been synthesized to act as selective DNA-binding agents and have been incorporated into electrochemical biosensors. tandfonline.comrsc.org For instance, some derivatives show excellent recognition for G-G mismatch DNA sequences, a property that can be harnessed for detecting specific DNA repeats associated with diseases. rsc.orgosaka-u.ac.jp A bifunctional probe combining a naphthyridine for recognition and an electrochemically active group like ferrocene (B1249389) can enable label-free detection of target DNA sequences. rsc.org

The this compound core could be functionalized to create such probes. One chlorine could be replaced with a targeting moiety (e.g., a DNA-intercalating group), while the other could be functionalized with a signaling unit (e.g., a fluorophore). The performance of such probes is often evaluated by their detection limits and selectivity.

Probe TypeTarget AnalyteSensing PrincipleReported Detection Limit (Example)
Electrochemical DNA BiosensorHuman DNAPotentiometric measurement of interaction. tandfonline.comBinding constants in the 10⁻³ M range. tandfonline.com
Electrochemical NanoprobeCGG Trinucleotide RepeatSelective binding and electrochemical response. rsc.orgNot specified
Polarity-Sensitive ProbeCellular PolarityFluorescence intensity change with solvent polarity. researcher.lifeNot applicable (ratiometric imaging).

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry and Chemical Biology

The unique structure of this compound positions it as a compound of interest for future research in both synthetic organic chemistry and chemical biology. Its utility is driven by the reactivity of its chloro-substituents and the biological relevance of the naphthyridine scaffold. smolecule.comtandfonline.com

In synthetic organic chemistry, a major direction is the development of novel cross-coupling methodologies to functionalize the dichlorinated scaffold. The chlorine atoms can be selectively replaced using modern catalytic systems (e.g., Palladium or Cobalt-catalyzed reactions) to introduce a wide variety of substituents (alkyl, aryl, amino groups, etc.). smolecule.com This allows for the creation of extensive compound libraries for high-throughput screening against various therapeutic targets. The synthesis of fused heterocyclic systems, where other rings are built onto the 1,7-naphthyridine frame, represents another promising avenue, potentially leading to new classes of materials with unique photophysical properties or potent biological activities. researchgate.netmdpi.com

In chemical biology, the future is bright for this compound as a core for next-generation therapeutics and diagnostic tools. Key areas include:

Kinase Inhibitor Development : Building on the success of other naphthyridine-based kinase inhibitors, new derivatives of this compound can be designed to target specific kinases implicated in cancer or inflammatory diseases. nih.govalliedacademies.org The dichloro-pattern offers a distinct substitution vector compared to previously explored scaffolds.

Antiviral and Antimicrobial Agents : The broader naphthyridine family has shown significant potential as antiviral and antimicrobial agents. researchgate.net The 6,8-dichloro derivative provides a new chemical space to explore in the search for drugs against resistant pathogens.

Advanced Molecular Probes : There is a continuous need for more sensitive and selective chemical probes. Future work will likely involve using the this compound core to develop probes for multiplex imaging (detecting multiple targets at once) or activatable probes that only become fluorescent upon interaction with their specific target, reducing background noise and increasing sensitivity.

The convergence of advanced synthetic methods with a deeper understanding of chemical biology will undoubtedly unlock new and exciting applications for this compound and its derivatives, solidifying the importance of the naphthyridine scaffold in scientific research.

Q & A

Q. How can regioselectivity challenges in functionalization be mitigated?

  • Methodological Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd(0)) enable selective functionalization. Computational docking studies predict steric and electronic preferences for substitution at specific positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.